molecular formula C14H17F2NO2 B2354168 Ethyl 1-benzyl-3,3-difluoropyrrolidine-2-carboxylate CAS No. 2243509-98-8

Ethyl 1-benzyl-3,3-difluoropyrrolidine-2-carboxylate

Cat. No.: B2354168
CAS No.: 2243509-98-8
M. Wt: 269.292
InChI Key: MKKMZSGMERNKHU-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-3,3-difluoropyrrolidine-2-carboxylate is a chemical compound with the molecular formula C14H17F2NO2 . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19F2NO2/c1-2-20-14(19)13-8-9-18(11-15(13,16)17)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 269.29 .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

ethyl 1-benzyl-3,3-difluoropyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO2/c1-2-19-13(18)12-14(15,16)8-9-17(12)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKMZSGMERNKHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CCN1CC2=CC=CC=C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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